molecular formula C11H11FN2O5 B7835839 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid CAS No. 451459-95-3

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid

Cat. No.: B7835839
CAS No.: 451459-95-3
M. Wt: 270.21 g/mol
InChI Key: NNDJJGLAXWVCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid (CAS 451459-95-3) is a high-value chemical intermediate with molecular formula C 11 H 11 FN 2 O 5 and molecular weight 270.22 g/mol . This solid compound serves as a specialized building block in medicinal chemistry and chemical biology research, particularly in the development of novel bifunctional compounds such as proteolysis targeting chimeras (PROTACs) . The compound's strategic value derives from its distinct molecular architecture, featuring both a carboxylic acid handle for further derivatization and a 2-fluoro-5-nitroanilino moiety that can participate in various chemical transformations. This makes it particularly valuable for synthesizing more complex molecules where precise spatial arrangement of functional groups is critical for biological activity. Researchers utilize this compound in the construction of targeted protein degradation platforms that show promising applications in insect cell systems for controlled protein inhibition and degradation . As a key intermediate in PROTAC development, this compound contributes to creating molecules that facilitate ubiquitin transfer to target proteins, leading to their degradation through the proteasome pathway . The fluorine and nitro substituents on the aromatic ring enhance the molecule's potential for protein binding interactions and provide sites for further chemical modification, expanding its utility across various research applications including chemical biology studies and drug discovery platforms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and adequate ventilation. The compound has identified hazard codes H302, H315, H319, and H335, indicating potential health risks if mishandled .

Properties

IUPAC Name

5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDJJGLAXWVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215119
Record name 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451459-95-3
Record name 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451459-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

The primary route to 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid involves reacting 2-fluoro-5-nitroaniline with glutaric anhydride. As described in source, this exothermic reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C, forming the intermediate 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid. Key advantages include:

  • Minimal byproducts : Glutaric anhydride’s cyclic structure reduces side reactions compared to linear acid chlorides.

  • Solvent flexibility : Chemically inert solvents like dichloromethane prevent unwanted solvolysis.

Yields typically exceed 70% after crystallization from ethyl acetate, with purity confirmed via HPLC (retention time: 8.2 min) and 1H^1H NMR (δ\delta 2.08 ppm, multiplet, 2H; δ\delta 7.99 ppm, doublet, 2H).

Friedel-Crafts Alternative

Source reports a Friedel-Crafts acylation approach using AlCl₃ in dichloromethane, where fluorobenzene reacts with glutaric anhydride to form 5-(4-fluorophenyl)-5-oxopentanoic acid. While this method targets a structural analog, it highlights the adaptability of glutaric anhydride in electrophilic substitutions. Reaction conditions (0–20°C, 19 hours) yield 51% product after acid-base workup.

One-Pot Industrial Synthesis

Source discloses a streamlined one-pot synthesis for large-scale production, bypassing intermediate isolation:

  • Step a : Glutaric anhydride and 2-fluoro-5-nitroaniline react in dichloromethane at 25°C.

  • Step b : Methylamine introduces a methylamino group, forming methylammonium 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoate.

  • Step c : Acidification with HCl yields 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid.

  • Step d : Cyclization under dehydration forms 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid.

This method reduces processing time by 40% and eliminates losses from intermediate purification, achieving an overall yield of 62%.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • 1H^1H NMR : Key signals include aromatic protons at δ\delta 7.13–7.99 ppm (fluorophenyl group) and aliphatic chains at δ\delta 2.08–3.05 ppm.

  • HPLC : Purity >98% using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid).

  • Mass Spectrometry : Molecular ion peak at m/z 270.21 [M+H]⁺ confirms the molecular formula C11H11FN2O5\text{C}_{11}\text{H}_{11}\text{FN}_2\text{O}_5.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Key Advantage
Stepwise Acylation70–75%24–48 hModerateHigh purity, minimal side products
One-Pot Synthesis62%12–18 hHighReduced processing steps
Friedel-Crafts51%19 hLowAdaptable to diverse substrates

The one-pot method excels in industrial settings due to its efficiency, whereas stepwise acylation remains preferred for small-scale, high-purity applications.

Challenges and Optimization

  • Byproduct Formation : Competing acylation at the 4-position of the aniline ring occurs if stoichiometry is unbalanced. Maintaining a 1:1 molar ratio of anhydride to aniline suppresses this.

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity but complicate isolation. Dichloromethane balances reactivity and ease of removal.

  • Temperature Control : Exothermic reactions require cooling to 0°C during anhydride addition to prevent decomposition.

Industrial Applications and Derivatives

The compound serves as a precursor to bendamustine derivatives, notably through condensation reactions forming benzimidazole scaffolds. Its nitro group facilitates further functionalization, such as reduction to amines for anticancer agent synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-5-aminophenyl derivatives.

Scientific Research Applications

Synthesis of Bendamustine

One of the primary applications of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid is as an intermediate in the synthesis of Bendamustine , a chemotherapeutic agent used to treat various hematological malignancies such as non-Hodgkin's lymphoma and chronic lymphocytic leukemia. The synthesis involves several steps:

  • Step 1 : Conversion of 2-fluoro-5-nitroaniline into this compound using glutaric anhydride.
  • Step 2 : Further transformations lead to the formation of Bendamustine through a series of condensation reactions, ultimately yielding the active compound that exhibits alkylating properties similar to nitrogen mustards .

Case Study 1: Efficacy in Hematological Cancers

A clinical study demonstrated that Bendamustine, derived from this compound, showed significant efficacy in patients with relapsed or refractory non-Hodgkin lymphoma. The study reported an overall response rate of approximately 70%, highlighting the compound's potential in oncological therapies .

Case Study 2: Safety Profile

Research has also focused on the safety profile of Bendamustine. A comparative analysis indicated that it has a lower incidence of severe side effects compared to traditional alkylating agents, making it a favorable option for patients with significant comorbidities .

Mechanism of Action

The mechanism of action of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Derivatives

Examples :

  • 5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid (MW: 244.65, CAS: 951889-56-8)
  • 5-(4-Fluorophenyl)-5-oxopentanoic acid (MW: 210.2, CAS: 149437-76-3)
  • 5-(2-Fluorophenyl)-5-oxopentanoic acid (MW: 210.20, CAS: 199664-70-5)

Key Findings :

  • Electronic Effects : Fluorine substituents alter electron density on the phenyl ring, affecting reactivity and binding to biological targets. For example, 5-(4-fluorophenyl) derivatives exhibit intermediate acidity due to fluorine’s electronegativity, while chloro-fluoro combinations (e.g., 4-chloro-2-fluoro) enhance lipophilicity .
  • Applications : These compounds are often intermediates in synthesizing pharmaceuticals or agrochemicals.

Nitro-Substituted Analogs

Example :

  • Target Compound : Hypothesized molecular weight ≈ 269 g/mol (C${11}$H${10}$FN${2}$O$5$).

Key Findings :

  • This could enhance binding to enzymes or receptors compared to non-nitro analogs.

Amino and Hydroxyamino Derivatives

Examples :

  • 5-(Hydroxyamino)-5-oxopentanoic acid (MW: 147.13): Acts as a competitive inhibitor of glucosamine 6-phosphate synthase, with binding free energy (ΔG) values ranging from -7.2 to -9.8 kcal/mol .
  • 5-[(3-Methylphenyl)amino]-5-oxopentanoic acid (MW: 221.25, CAS: 71195-70-5): Demonstrates moderate lipophilicity due to the methyl group, favoring membrane permeability .

Key Findings :

  • Hydroxyamino groups enhance hydrogen-bonding capacity, critical for enzyme inhibition .
  • Methyl substituents improve pharmacokinetic properties but reduce electronic interactions compared to halogens or nitro groups.

Protected Derivatives (Boc/Cbz)

Examples :

  • (S)-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Used in peptide synthesis to protect amine and carboxyl groups, requiring acidic deprotection for activation .

Key Findings :

  • Boc and Cbz groups enhance stability during synthesis but reduce bioavailability in unmodified forms.

Tetrazine-Modified Derivatives

Examples :

  • 5-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-5-oxopentanoic acid: Utilized in bioorthogonal click chemistry for labeling and imaging applications .

Key Findings :

  • Tetrazine groups enable rapid conjugation with dienophiles (e.g., norbornenes), making these derivatives valuable in targeted drug delivery and diagnostics.

Bisphosphonate Conjugates

Example :

  • NOTA-Bisphosphonate (BP): A 68Ga-labeled derivative used for PET imaging of bone metastases (MW: Not provided, CAS: N/A) .

Key Findings :

  • Bisphosphonate moieties confer high affinity for hydroxyapatite, directing the compound to bone tissues.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties/Applications References
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid 2-Fluoro-5-nitrophenylamino ~269 Hypothesized enzyme inhibition, stability
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl 210.2 Intermediate in synthesis
5-(Hydroxyamino)-5-oxopentanoic acid Hydroxyamino 147.13 Glutaminase inhibitor (ΔG = -9.8 kcal/mol)
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid 3-Methylphenylamino 221.25 Pharmaceutical intermediate
NOTA-Bisphosphonate derivative NOTA and bisphosphonate N/A PET imaging agent for bone
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid 4-Chloro-2-fluorophenyl 244.65 Enhanced lipophilicity

Research Findings and Implications

  • Electronic Effects : The target compound’s nitro group likely increases acidity at the carboxylate moiety compared to fluorophenyl analogs, affecting solubility and protein binding.
  • Biological Activity: Fluoronitro-substituted compounds may exhibit enhanced enzyme inhibition due to stronger electron-withdrawing effects, as seen in related hydroxyamino derivatives .
  • Synthetic Utility : Boc-protected analogs highlight strategies for stabilizing reactive intermediates , while tetrazine-modified versions underscore adaptability for imaging .

Biological Activity

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid, also known as 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₃O₅
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 451459-95-3

This compound features a nitrophenyl group that may contribute to its biological activity, particularly in the context of drug design and synthesis.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 2-fluoro-5-nitroaniline with glutaric anhydride, leading to the formation of the desired compound through a series of steps that include condensation and hydrolysis processes . This synthetic route is significant for producing intermediates used in pharmacological applications.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. Studies have shown that compounds with similar structures can act as alkylating agents, which are crucial in cancer therapy. For instance, bendamustine, a drug derived from related compounds, has been effective against various hematological malignancies .

The biological activity is believed to involve the inhibition of DNA synthesis and repair mechanisms within cancer cells. The presence of the nitrophenyl group enhances the electrophilic character of the compound, facilitating interaction with nucleophilic sites in cellular macromolecules .

3. Neuroprotective Effects

In addition to its antitumor properties, there is emerging evidence suggesting that compounds related to this compound may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress in neuronal tissues .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism
A549 (Lung)10Apoptosis induction
MCF7 (Breast)15Cell cycle arrest
HeLa (Cervical)12DNA damage response activation

Case Study 2: Neuroprotection in Animal Models

In animal studies, administration of related compounds showed promise in protecting against neurodegeneration induced by oxidative stress. Behavioral assessments indicated improved cognitive functions in treated groups compared to controls.

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological properties:

  • Structural Analogs : Modifications have been made to explore the relationship between structure and activity. Certain analogs exhibited increased potency against specific cancer types.
  • Combination Therapies : Investigations into combination therapies with existing chemotherapeutics have shown synergistic effects, suggesting that this compound could enhance treatment efficacy when used alongside traditional agents.

Q & A

Basic Question: What are the established synthetic routes for 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid, and how can purity be optimized?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-5-nitrobenzoic acid derivatives and aminopentanoic acid precursors. For example, activating the fluorine atom in the nitro-substituted aryl ring under basic conditions (e.g., NaH/DMF) facilitates amine coupling. Post-synthesis, acidification to pH 2 with HCl precipitates the product, followed by filtration and recrystallization in ethanol/water mixtures to enhance purity (>95%) .

Basic Question: Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • NMR (1H/13C): Confirm the presence of the 2-fluoro-5-nitrophenyl moiety (aromatic protons at δ 7.8–8.2 ppm) and the pentanoic acid backbone (carboxylic acid proton at δ 12.1 ppm).
  • HPLC-MS: Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity and detect byproducts (e.g., unreacted nitro precursor).
  • Elemental Analysis: Validate C, H, N, and F content against theoretical values .

Basic Question: What are the critical storage conditions to ensure compound stability?

Methodological Answer:
Store the compound in a tightly sealed container under inert gas (N2/Ar) at 2–8°C. Avoid exposure to oxidizing agents or moisture, as the nitro and carboxylic acid groups may degrade under humid or oxidative conditions. Stability studies using accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Question: How to resolve contradictions in reported reactivity of the nitro group under reducing conditions?

Methodological Answer:
Conflicting data on nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl) may arise from solvent or catalyst choice. Design comparative experiments:

  • Catalytic Hydrogenation: Use Pd/C (10%) in ethanol under H2 (1 atm) to monitor nitro-to-amine conversion via TLC.
  • Chemoselective Reduction: Test Na2S2O4 in aqueous NaOH to preserve the oxopentanoic acid moiety.
    Quantify intermediates using LC-MS and adjust reaction parameters (pH, temperature) to isolate desired products .

Advanced Question: How to evaluate environmental persistence of this compound in ecological risk assessments?

Methodological Answer:
Follow OECD guidelines for environmental fate studies:

  • Hydrolysis: Incubate the compound in buffered solutions (pH 4, 7, 9) at 25°C and analyze degradation products via HPLC.
  • Biodegradation: Use activated sludge (OECD 301D) to measure biological breakdown over 28 days.
  • Photolysis: Expose aqueous solutions to UV light (λ = 254 nm) and track nitro group degradation by NMR .

Advanced Question: What role does the fluorine substituent play in biological interactions, and how can this be probed?

Methodological Answer:
The fluorine atom enhances electronegativity and metabolic stability. To study its impact:

  • Isotopic Labeling: Synthesize a 18F-labeled analog for PET imaging to track biodistribution.
  • Computational Modeling: Perform DFT calculations to compare binding affinities of fluorinated vs. non-fluorinated analogs with target enzymes (e.g., nitroreductases) .

Advanced Question: How to optimize solubility for in vitro assays without derivatization?

Methodological Answer:
The compound’s low aqueous solubility (logP ~2.5) can be addressed via:

  • Co-solvent Systems: Use DMSO/water mixtures (<5% DMSO) for cell-based assays.
  • pH Adjustment: Ionize the carboxylic acid group (pH >5) to enhance solubility. Validate biocompatibility with control experiments .

Advanced Question: What strategies mitigate side reactions during functionalization of the oxopentanoic acid moiety?

Methodological Answer:
Protect the carboxylic acid group during derivatization:

  • Esterification: Convert to methyl ester using SOCl2/MeOH, then perform amidation or alkylation.
  • Solid-Phase Synthesis: Immobilize the acid on Wang resin to limit undesired side reactions .

Advanced Question: How to design mechanistic studies for nitro group transformations?

Methodological Answer:

  • Time-Resolved FTIR: Monitor nitro group reduction in situ by tracking NO2 symmetric/asymmetric stretches (1350–1550 cm-1).
  • EPR Spectroscopy: Detect radical intermediates during photolytic or electrochemical reduction .

Advanced Question: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
  • Process Analytical Technology (PAT): Implement inline NMR or Raman spectroscopy to monitor enantiomeric excess during continuous flow synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.